[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea, also known by its IUPAC name N-carbamothioyl-S-methylmethanesulfinamide, is a compound with the molecular formula C3H8N2OS2 and a molecular weight of 152.24 g/mol . This compound is characterized by the presence of a thiourea moiety, which is known for its diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of [Dimethyl(oxo)-lambda6-sulfanylidene]thiourea typically involves the reaction of dimethyl sulfoxide (DMSO) with thiourea under specific conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinic acid derivatives.
Reduction: Reduction reactions can yield thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of dyes, elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of [Dimethyl(oxo)-lambda6-sulfanylidene]thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress pathways . These interactions contribute to its biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea can be compared with other thiourea derivatives, such as:
Thiourea: The parent compound, which lacks the dimethyl sulfoxide moiety.
N-methylthiourea: A similar compound with a single methyl group attached to the nitrogen atom.
N,N’-dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiourea derivatives.
Properties
IUPAC Name |
[dimethyl(oxo)-λ6-sulfanylidene]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2OS2/c1-8(2,6)5-3(4)7/h1-2H3,(H2,4,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFCCRQOYSIXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.